molecular formula C7H12ClN3O2 B2461832 (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride CAS No. 2307738-54-9

(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride

Cat. No.: B2461832
CAS No.: 2307738-54-9
M. Wt: 205.64
InChI Key: FOXSKYMMRKEWAA-RIHPBJNCSA-N
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Description

(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride is a synthetic organic compound that features a unique combination of an oxadiazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution or other suitable reactions.

    Final Assembly: The final compound is obtained by combining the oxadiazole and oxolane intermediates under controlled conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine: The non-hydrochloride form of the compound.

    (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine acetate: A similar compound with an acetate salt.

    (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine sulfate: A similar compound with a sulfate salt.

Uniqueness

The uniqueness of (2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical and physical properties that may be advantageous for certain applications.

Properties

IUPAC Name

(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-5(8)2-3-11-6;/h5-6H,2-3,8H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXSKYMMRKEWAA-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2C(CCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2[C@H](CCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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